Merestinib dihydrochloride
Overview
Description
Merestinib dihydrochloride is an experimental cancer drug in development by Eli Lilly . It is a small molecule inhibitor of MET and several other receptor tyrosine kinases such as MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . This compound belongs to the class of organic compounds known as aromatic anilides .
Molecular Structure Analysis
The molecular formula of Merestinib dihydrochloride is C30H24Cl2F2N6O3 . The exact mass is 624.13 and the molecular weight is 625.460 .
Chemical Reactions Analysis
Merestinib has been extensively characterized in a wide range of preclinical tumor xenograft models and shown to potently inhibit MET driven and non-MET driven tumor growth . In addition to its direct antitumor activity, merestinib inhibits angiogenesis .
Physical And Chemical Properties Analysis
Merestinib dihydrochloride has a molecular weight of 625.45 . It is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
1. Inhibition of Neurotrophic Receptor Tyrosine Kinases
Merestinib is identified as an oral multi-kinase inhibitor targeting various oncokinases, including MET, AXL, RON, and MKNK1/2. It has been found effective in inhibiting neurotrophic receptor tyrosine kinases (NTRK1/2/3), which are oncogenic drivers in tumors bearing NTRK fusion resulting from chromosomal rearrangements. This property of merestinib makes it a potential candidate for treating tumors with NTRK fusion, and it has demonstrated profound tumor growth inhibition in in vivo cancer models harboring NTRK gene fusions (Konicek et al., 2018).
2. Antileukemic Effects in Acute Myeloid Leukemia
Merestinib has shown promise in treating acute myeloid leukemia (AML) by targeting Mitogen-activated protein kinase interacting protein kinases (Mnks). Inhibiting Mnk1/2-induced phosphorylation of eIF4E represents a unique approach for AML treatment. Merestinib effectively blocks eIF4E phosphorylation in AML cells and suppresses primitive leukemic progenitors in vitro and in vivo, supporting its potential clinical development for AML treatment (Kościuczuk et al., 2016).
3. Anti-Angiogenic Properties
Merestinib also possesses anti-angiogenic properties. It has been shown to inhibit angiogenesis in various preclinical tumor xenograft models. Its effect on angiogenesis is not exclusively driven by MET inhibition, as it inhibits VEGF-dependent and independent endothelial cell formation. These properties provide a rationale for its clinical evaluation in combination therapies, particularly with ramucirumab (Bodenmiller et al., 2017).
4. Targeting MET in Cancer Therapy
Merestinib is also a type II MET kinase inhibitor. Studies have shown its efficacy in inhibiting MET-driven tumor growth. For example, in the Hs746t gastric cancer line, merestinib demonstrated significant tumor regression, supporting its clinical evaluation in patients with MET exon 14 skipping mutations and as a potential therapy option for patients who progress on type I MET inhibitor treatment (Yan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNNMGUBHQQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Merestinib dihydrochloride | |
CAS RN |
1206801-37-7 | |
Record name | Merestinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MERESTINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.